BMS-919373

Descripción general

Descripción

BMS-919373 es un compuesto de quinazolina altamente funcionalizado desarrollado por Bristol-Myers Squibb. Se encuentra en investigación como un inhibidor selectivo y potente de la corriente I Kur, que es una corriente de potasio repolarizante codificada por el gen KCNA5. Este compuesto se ha estudiado principalmente por su uso potencial en el tratamiento de enfermedades cardiovasculares, particularmente la fibrilación auricular y los síndromes coronarios agudos .

Aplicaciones Científicas De Investigación

BMS-919373 tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

BMS-919373 ejerce sus efectos inhibiendo selectivamente la corriente I Kur, una corriente de potasio repolarizante codificada por el gen KCNA5. Esta inhibición afecta la actividad eléctrica del corazón, particularmente en las aurículas, lo que la convierte en un tratamiento potencial para la fibrilación auricular. El compuesto se dirige a la subunidad del canal de potasio dependiente del voltaje Kv1.5, que se expresa predominantemente en la aurícula del corazón humano .

Análisis Bioquímico

Biochemical Properties

BMS-919373 plays a significant role in biochemical reactions by selectively blocking the I Kur current. This current is mediated by the Kv1.5 potassium channel, which is crucial for the repolarization phase of the cardiac action potential. By inhibiting this channel, this compound can modulate the electrical activity of the heart. The compound interacts with the Kv1.5 channel by binding to its specific sites, thereby preventing the flow of potassium ions through the channel. This interaction is highly selective, ensuring that this compound does not affect other potassium channels .

Cellular Effects

This compound has profound effects on various types of cells, particularly cardiac cells. By inhibiting the Kv1.5 channel, this compound prolongs the action potential duration in atrial myocytes, which can help in reducing the occurrence of atrial fibrillation. This compound also influences cell signaling pathways by altering the ionic balance within the cells, which can affect gene expression and cellular metabolism. The modulation of potassium ion flow by this compound can lead to changes in the activity of other ion channels and transporters, further impacting cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to the Kv1.5 potassium channel. This binding inhibits the channel’s activity, preventing the efflux of potassium ions during the repolarization phase of the cardiac action potential. By blocking the Kv1.5 channel, this compound prolongs the action potential duration, which can stabilize the cardiac rhythm and reduce the likelihood of atrial fibrillation. Additionally, this compound may influence the expression of genes related to ion channel regulation and cardiac function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, which can reduce its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining prolonged action potential duration in cardiac cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the Kv1.5 channel without causing significant adverse effects. At higher doses, the compound can lead to toxic effects, including arrhythmias and other cardiac dysfunctions. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites. These metabolites can have different levels of activity and may contribute to the overall pharmacological effects of this compound. The compound’s interaction with metabolic enzymes can also affect metabolic flux and the levels of certain metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, this compound can accumulate in certain compartments, such as the cytoplasm and the nucleus, where it exerts its effects. The distribution of this compound within tissues can influence its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the Kv1.5 potassium channel. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles. These modifications can affect the compound’s stability, activity, and overall efficacy in modulating cardiac function .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de BMS-919373 implica un proceso de arilación C-H regioselectivo. Los pasos clave incluyen:

Reacción de Condensación: El efecto del cloruro de amonio en la formación de amida es crucial.

Sustitución Nucleofílica Aromática (SnAr): Se emplean estrategias de control para gestionar las impurezas, particularmente DBU (1,8-Diazabiciclo[5.4.0]undec-7-eno).

Activación C-H: Este paso implica el uso de acetato de paladio como catalizador en disolvente tetrahidrofurano (THF). La reacción se lleva a cabo a temperatura ambiente durante 20 minutos, seguida de la adición del sustrato y los co-catalizadores.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de cribado de alto rendimiento y optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

BMS-919373 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son comunes, particularmente involucrando el anillo de quinazolina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como metóxido de sodio y yodobenceno en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinazolina, que se pueden funcionalizar aún más para aplicaciones específicas .

Comparación Con Compuestos Similares

Compuestos Similares

Dofetilida: Otro bloqueador de los canales de potasio utilizado en el tratamiento de la fibrilación auricular.

Amiodarona: Un agente antiarrítmico ampliamente utilizado que afecta a múltiples canales iónicos.

Sotalol: Un betabloqueante no selectivo con propiedades adicionales de bloqueo de los canales de potasio.

Singularidad de BMS-919373

This compound es único debido a su alta selectividad y potencia como bloqueador de la corriente I Kur. A diferencia de otros compuestos, se dirige específicamente a la subunidad Kv1.5, lo que la convierte en un candidato prometedor para el tratamiento atrial-selectivo de la fibrilación auricular. Su síntesis de arilación C-H regioselectiva también la diferencia de otros compuestos similares .

Propiedades

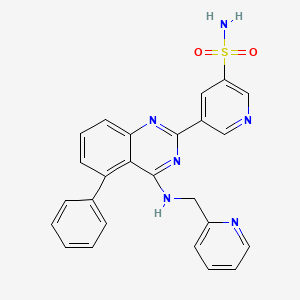

IUPAC Name |

5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O2S/c26-34(32,33)20-13-18(14-27-16-20)24-30-22-11-6-10-21(17-7-2-1-3-8-17)23(22)25(31-24)29-15-19-9-4-5-12-28-19/h1-14,16H,15H2,(H2,26,32,33)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKULQQVQWCASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CC(=CN=C5)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272353-82-8 | |

| Record name | BMS-919373 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1272353828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-919373 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-919373 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGB50MQK8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes the synthesis of BMS-919373 unique?

A: this compound is a highly functionalized quinazoline, and its synthesis posed a significant challenge. Researchers overcame this by exploiting the inherent directing ability of the aminomethylpyridine side chain present in the molecule. This strategy enabled a highly regioselective C-H arylation at the C-5 position of the quinazoline core, streamlining the synthesis to just six steps from readily available starting materials []. This innovative approach highlights the power of utilizing native directing groups in complex molecule synthesis.

Q2: What is the significance of the IKur current and its inhibition in the context of atrial fibrillation?

A: The IKur current plays a crucial role in the electrical activity of the heart, particularly in the repolarization phase of atrial cells. Dysregulation of this current can contribute to atrial fibrillation, a common heart rhythm disorder. this compound was discovered as a potent and selective inhibitor of the IKur current []. This selectivity is crucial for minimizing potential side effects on other cardiac currents. By targeting IKur, this compound aims to restore normal heart rhythm in patients with atrial fibrillation.

Q3: How does the structure of this compound relate to its activity?

A: While specific structure-activity relationship (SAR) details are not provided in the abstracts, the successful utilization of the aminomethylpyridine side chain as a directing group for C-H arylation suggests its importance in the final structure []. Further research likely explored how modifications to this and other parts of the molecule influenced its interaction with the IKur channel, impacting its potency and selectivity. Understanding these relationships is crucial for optimizing drug candidates and developing safer and more effective therapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.